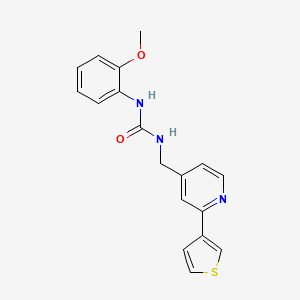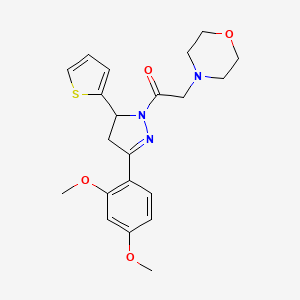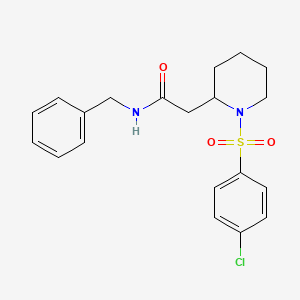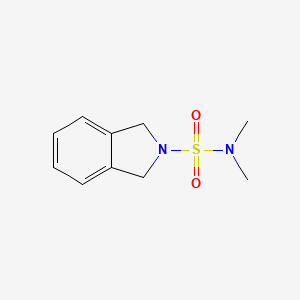
N,N-dimethyl-2,3-dihydro-1H-isoindole-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonamides are a significant class of compounds with a wide range of biological activities, including inhibition of carbonic anhydrase isoenzymes, which are involved in various physiological and pathological processes. These compounds have been utilized in therapeutic applications such as diuretics, antiglaucoma, antiobesity, and anticancer agents . The compound "N,N-dimethyl-2,3-dihydro-1H-isoindole-2-sulfonamide" falls within this class and is characterized by the presence of a sulfonamide group attached to an isoindole framework.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the use of imides and tosyl chloride as starting materials. For instance, N-hydroxyindole-2-carboxylates with sulfonamide substituents have been designed and synthesized, displaying potent inhibitory activities against human lactate dehydrogenase isoforms . Similarly, carbocyclic substituted N-methane-sulfonyl-isoindolines, which are precursors for unsymmetrically substituted 2H-isoindoles, can be prepared from bis-bromomethylbenzenes and methane sulfonamid through cyclization under basic conditions . These synthetic routes highlight the versatility of sulfonamide chemistry in generating biologically active compounds.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the crystal structure of a sulfonamide compound revealed interactions with carbonic anhydrase isozymes that are different from those observed with structurally related aliphatic derivatives . Additionally, the crystal structure and spectroscopic properties of a related sulfonamide, (3aR,6S,7aR)-7a-bromo-6-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole, have been determined, providing insights into the molecular geometry and electronic properties of these compounds .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, which are often influenced by their redox potential and steric factors. For instance, reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amides) with 2,3-dimethylindole can proceed under a 1,4-addition scheme, leading to the formation of biologically active N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(amides) . The reactivity of these compounds is determined by the presence of a free C=C bond in the quinoid ring and the redox potential of the starting amides.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents on the sulfonamide group can significantly alter these properties, affecting their pharmacokinetic and pharmacodynamic profiles. The crystallographic and spectroscopic investigations, along with quantum chemical calculations, provide valuable information on the ground state geometry, vibrational frequencies, and NMR shifts, which are essential for understanding the behavior of these compounds .
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Hyaluronic Acid Thiol-Modified Injectable Hydrogel
A study by Xu et al. (2020) discussed the synthesis and characterization of a hyaluronic acid thiol-modified injectable hydrogel, which utilized dimethyl sulfoxide (DMSO) in its crosslinking process. This hydrogel was designed for peritumoral implantation to deliver anticancer drugs through sustained release, aimed at suppressing tumor growth. The study highlights the application of DMSO, a compound structurally related to N,N-dimethyl-2,3-dihydro-1H-isoindole-2-sulfonamide, in the development of drug delivery systems for chemotherapy, photodynamic therapy, and photothermal therapy in cancer treatment (Xu et al., 2020).
Enzyme Inhibition
Carbonic Anhydrase Inhibition for Cancer Therapy
Supuran et al. (2003) reviewed the role of sulfonamide derivatives, including those structurally related to this compound, as inhibitors of carbonic anhydrase enzymes. These enzymes are involved in various physiological and pathological processes, and their inhibition by sulfonamides has applications in treating conditions like glaucoma, epilepsy, and cancer. The review specifically discusses how sulfonamides can inhibit tumor growth in vitro and in vivo, showcasing their potential as anticancer agents (Supuran et al., 2003).
Protease Inhibitors for Anticancer and Anti-inflammatory Therapy
Another study by Supuran et al. (2003) highlighted the significance of sulfonamide derivatives as protease inhibitors with potential applications in anticancer and anti-inflammatory therapies. These compounds, including this compound, can inhibit matrix metalloproteases (MMPs) and other enzymes contributing to tumor invasion, inflammation, and other disease processes. This underscores the therapeutic potential of sulfonamide compounds in the development of new drugs for treating cancer and inflammatory diseases (Supuran et al., 2003).
Biomedical Research
Understanding Solvent Properties
Clark et al. (2008) conducted a computational study on dimethyl sulfoxide (DMSO) and dimethyl sulfone, related to this compound, to understand their high polarities, boiling points, and solvent powers. The study provides insights into the electrostatic potentials and interactions that contribute to the unique solvent properties of these compounds, which are relevant in various biomedical research applications (Clark et al., 2008).
Eigenschaften
IUPAC Name |
N,N-dimethyl-1,3-dihydroisoindole-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-11(2)15(13,14)12-7-9-5-3-4-6-10(9)8-12/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFJDEFCNFRDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

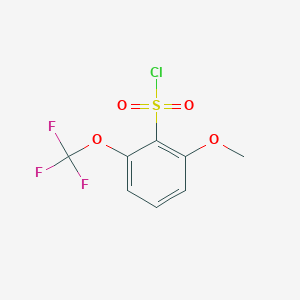
![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)
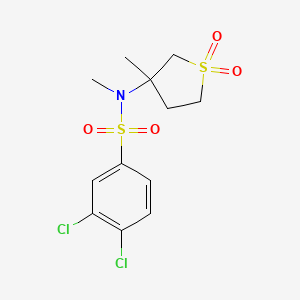

![1-[(4-methoxyphenoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016263.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide](/img/structure/B3016264.png)
![4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B3016265.png)
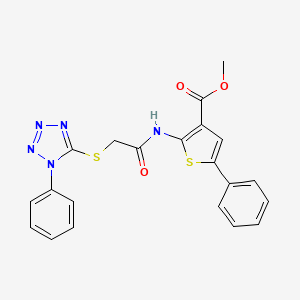
![2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016268.png)
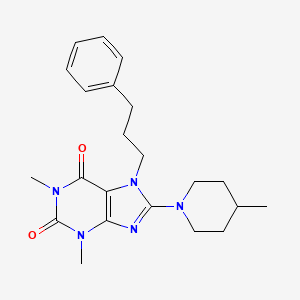
![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)
